molecular formula C32H41NO5 B1681267 Terpendole C CAS No. 156967-65-6

Terpendole C

Cat. No. B1681267
M. Wt: 519.7 g/mol
InChI Key: WUOATFFODCBZBE-SCGIUCFSSA-N
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Description

Terpendole C is an indole diterpene alkaloid fungal metabolite originally isolated from A. yamanashiensis . It is an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) with an IC50 of 2.1 μM in rat liver microsomes . It also inhibits ACAT in J774 macrophages (IC50 = 0.46 μM) without affecting cell growth .


Synthesis Analysis

The synthesis of terpendoles involves complex biosynthetic pathways . Terpenoids, the class of chemical compounds to which terpendoles belong, are derived from the five-carbon (C5) intermediary units isopentenyl diphosphate (IPP) and its double-bond isomer dimethylallyl diphosphate (DMAPP) from two major universal pathways: the mevalonate (MVA) pathway and the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway . The synthesis of carotenoids begins with the production of phytoene from GGPP catalyzed by phytoene synthase (crtB). Phytoene desaturase (crtI) then catalyzes the synthesis of lycopene, which is finally cyclized to form carotenoids by the lycopene cyclase (crtY) .


Molecular Structure Analysis

The molecular structure of Terpendole C can be found in various databases such as ChemSpider and PubChem . It is a complex molecule with a molecular formula of C32H41NO5 .


Chemical Reactions Analysis

Terpendole C, like other terpenoids, is involved in complex chemical reactions. Terpenoid cyclases catalyze the most complex chemical reactions in biology, in that more than half of the substrate carbon atoms undergo changes in bonding and hybridization during a single enzyme-catalyzed cyclization reaction .


Physical And Chemical Properties Analysis

Terpendole C has a molecular weight of 519.7 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

1. ACAT Inhibition

Terpendole C has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. In a study by Huang et al. (1995), terpendole C demonstrated significant ACAT inhibitory activity with an IC50 value of 2.1 µM, which was the most potent among the terpendoles tested (Huang et al., 1995). This finding is significant for understanding cholesterol metabolism and potentially for developing cholesterol-lowering therapies.

2. Indole-Diterpenoid Structure and Biogenesis

Research has also focused on the structural and biogenetic aspects of terpendole C. Gatenby et al. (1999) studied Terpendole M, a related indole-diterpenoid, and compared it to terpendole C. Their work contributes to understanding the structure-activity relationships within indole-diterpenoids and offers insights into the biogenesis of lolitrem neurotoxins (Gatenby et al., 1999).

3. Kinesin Eg5 Inhibition

Terpendole E, closely related to terpendole C, is noted for its unique action as an inhibitor of the mitotic kinesin Eg5. This is significant in the study of cell division and has potential applications in cancer research. For example, Motoyama et al. (2012) investigated the biosynthesis of terpendole E and its role as a kinesin Eg5 inhibitor (Motoyama et al., 2012).

4. Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships (SARs) of terpendole C and its derivatives are also areas of active research. Teranishi et al. (2015) achieved the first synthesis of racemic terpendole E, which is a step forward in understanding the chemical properties and potential applications of these compounds (Teranishi et al., 2015).

5. Terpenoids in Plant Biology and Pharmacology

More broadly, terpendole C falls under the category of terpenoids, a diverse group of natural compounds with significant roles in plant biology and pharmacology. Cheng et al. (2007) discussed the biosynthesis and ecological functions of plant terpenoids, providing context for the importance of compounds like terpendole C in natural processes and potential applications (Cheng et al., 2007).

Future Directions

Terpendole C and other indole-diterpenes have significant potential for pharmaceutical drug discovery due to their potent biological activities . They are currently a subject of active research, and future studies may focus on their potential utility as lead compounds for drug discovery, their industrial scale manufacture in genetically manipulated producers, or their production in synthetic biological production systems .

properties

IUPAC Name

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOATFFODCBZBE-SCGIUCFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terpendole C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
XH Huang, H TOMODA, H NISNIDA… - The Journal of …, 1995 - jstage.jst.go.jp
Discussion Terpendoles, paspaline7) and emindole SB8) produced by Albophomayamanashiensis have the commonindole and diterpene moieties as described in detail in the …
Number of citations: 80 www.jstage.jst.go.jp
T Motoyama, T Hayashi, H Hirota, M Ueki, H Osada - Chemistry & biology, 2012 - cell.com
… of terpendole C (10) (Young et al., 2009). Our data thus indicate that terpendole C (10) is … Terpendole E (1) is proposed to be a key biosynthetic intermediate of terpendole C (10) and …
Number of citations: 70 www.cell.com
XINHUI HUANG, H NISHIDA, H TOMODA… - The Journal of …, 1995 - jstage.jst.go.jp
… The NOEexperiments of terpendole Dsuggested the samerelative configuration as terpendole C(data not shown). X-ray Crystallographic Analysis of Terpendole D In order to confirm the …
Number of citations: 63 www.jstage.jst.go.jp
WA Gatenby, SC Munday-Finch… - Journal of Agricultural …, 1999 - ACS Publications
… Terpendole M was less tremorgenic than terpendole C (2) in a standard mouse bioassay. These findings provide clues to the biogenesis of the lolitrem neurotoxins, and information on …
Number of citations: 77 pubs.acs.org
G Zabaleta, ST Lee, D Cook, M Aguilar, LJ Iannone… - Toxicon, 2022 - Elsevier
… Several indole-diterpene alkaloids were identified in Poa huecu and Festuca argentina including the known tremorgen terpendole C and are likely the cause of “Mal de Huecú" disease. …
Number of citations: 3 www.sciencedirect.com
T Ohshiro, LL Rudel, S Ōmura, H Tomoda - The Journal of antibiotics, 2007 - nature.com
… In this morphological assay, purpactins, glisoprenin A and terpendole C were found to inhibit lipid … Thus, purpactins, glisoprenin A and terpendole C inhibited CE synthesis because of …
Number of citations: 88 www.nature.com
DR Gardner, KD Welch, ST Lee, D Cook… - Journal of natural …, 2018 - ACS Publications
… Indole diterpenes such as terpendole C (5), terpendole M, and paxilline (6) have been shown previously to induce a tremorgenic syndrome in mice treated with these pure compounds, …
Number of citations: 24 pubs.acs.org
Z Dai, Y Gan, P Zhao, G Li - Microorganisms, 2022 - mdpi.com
… These metabolites were assayed for their activity against plant root-knot nematode, Meloidogyne incognita, and the results showed that terpendole C (5) had weak nematicidal activity …
Number of citations: 7 www.mdpi.com
SC Munday-Finch, AL Wilkins, CO Miles… - Journal of Agricultural …, 1997 - ACS Publications
… We also report the tremorgenic activities of terpendole C (4) (Huang et al., 1995a, 1995b) and lolilline (1), both of which have structures intermediate between those of paxilline and …
Number of citations: 70 pubs.acs.org
K Fernando, P Reddy, S Vassiliadis, GC Spangenberg… - Plants, 2021 - mdpi.com
… For example, ergovaline, ergotamine, lolitrem B, paxilline, terpendole C, and terpendole E … , lolitrem B, paxilline, terpendole E, terpendole C and ergovaline), grown under controlled …
Number of citations: 7 www.mdpi.com

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